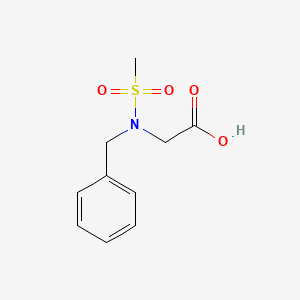![molecular formula C8H13NO B1267877 1-Azabicyclo[3.3.1]nonan-4-one CAS No. 61108-24-5](/img/structure/B1267877.png)
1-Azabicyclo[3.3.1]nonan-4-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-Azabicyclo[3.3.1]nonan-4-one often involves regio- and diastereoselective condensation reactions. For example, functionalized derivatives have been prepared through condensation of bis(silyloxy)ketene acetals with isoquinolinium salts, followed by regioselective and stereospecific iodolactonization (Ullah et al., 2005).
Molecular Structure Analysis
The molecular structure of 1-Azabicyclo[3.3.1]nonan-4-one derivatives has been extensively studied using NMR techniques. These studies have established that such compounds typically exhibit a twin-chair conformation with equatorial orientation of substituents, regardless of the incorporation of linear or bulkier groups (Park et al., 2011).
Chemical Reactions and Properties
1-Azabicyclo[3.3.1]nonan-4-one and its derivatives undergo various chemical reactions, highlighting their versatile reactivity. For example, the synthesis of 2-acetyl-9-azabicyclo[4.2.1]nonan-3-one demonstrated a conformationally locked analogue of anatoxin-a, shedding light on the compound's chemical behavior (Brough et al., 1992).
Physical Properties Analysis
The physical properties of 1-Azabicyclo[3.3.1]nonan-4-one compounds, such as solubility, melting point, and crystalline structure, are often influenced by their molecular conformation. The conformational studies, supported by quantum mechanical calculations and X-ray crystallography, have provided insights into the preferred conformations in different states (Arias et al., 1994).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
A series of compounds derived from 1-Azabicyclo[3.3.1]nonan-4-one have been synthesized and evaluated for their antimicrobial properties. These compounds, specifically 2-[(2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-1,3-thiazolidin-4-ones, have shown significant antibacterial and antifungal activities against a range of microbial organisms, including Staphylococcus aureus, Salmonella typhi, Candida albicans, and Rhizopus sp. at low concentrations. This research indicates the potential of these derivatives in developing new antimicrobial agents (Ramachandran, Rani, & Kabilan, 2009).
NMR Spectroscopy Studies
1-Azabicyclo[3.3.1]nonan-4-one and its derivatives have been extensively studied using various NMR spectroscopic techniques. Detailed NMR analyses, including 1D and 2D NMR spectral studies, have been conducted to establish the stereochemistry of these compounds. This research provides valuable insights into the conformational behavior and electronic effects of these molecules, which are crucial for understanding their chemical properties and potential applications (Park, Jeong, & Parthiban, 2011).
Structural Studies
Molecular mechanics calculations and NMR spectroscopy have been used to study the structural aspects of 3-azabicyclo[3.3.1]nonan-9-ones and their derivatives. These studies have revealed that the bicyclic system generally prefers a chair-chair conformation, with the N-substituent occupying an equatorial position. Such structural insights are vital for the development of new chemical entities based on this core structure (Arias-Pérez, Alejo, & Maroto, 1997).
Synthesis of Novel Compounds
Various novel compounds based on the 1-Azabicyclo[3.3.1]nonan-4-one structure have been synthesized, demonstrating the versatility of this framework in organic synthesis. These include derivatives functionalized at different positions, offering a range of chemical properties and potential applications. The synthesis processes often involve innovative approaches, highlighting the chemical adaptability of this bicyclic system (Miyano, Irie, Mibu, Miyamoto, Nagata, & Sumoto, 1988).
Zukünftige Richtungen
Future research directions for 1-Azabicyclo[3.3.1]nonan-4-one include exploring its potential in the synthesis of biologically active compounds . For instance, a study reported a radical-based strategy to construct an indole-fused azabicyclo[3.3.1]nonane structural framework, which can be extended with appropriate functionalities to synthesize many alkaloids .
Eigenschaften
IUPAC Name |
1-azabicyclo[3.3.1]nonan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-3-5-9-4-1-2-7(8)6-9/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFJJNGLNXXSMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C1)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329159 | |
| Record name | 1-Azabicyclo[3.3.1]nonan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azabicyclo[3.3.1]nonan-4-one | |
CAS RN |
61108-24-5 | |
| Record name | 1-Azabicyclo[3.3.1]nonan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

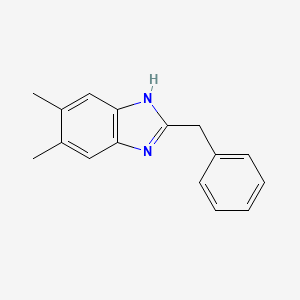
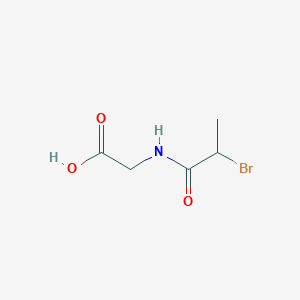
![2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid](/img/structure/B1267798.png)
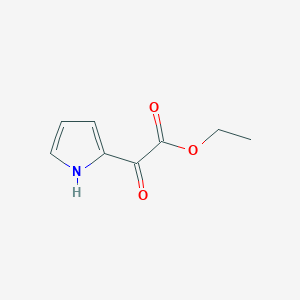
![4-[(2-Hydroxyethyl)amino]benzoic acid](/img/structure/B1267804.png)
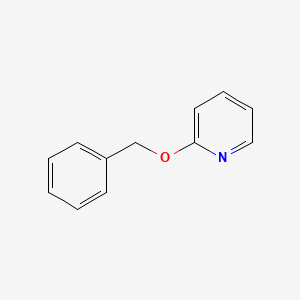
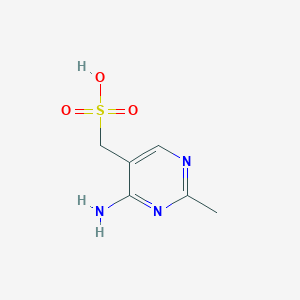
![4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine)](/img/structure/B1267811.png)
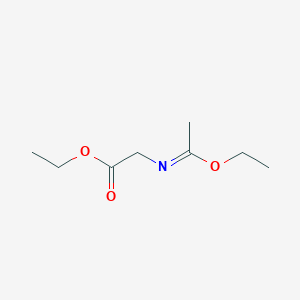
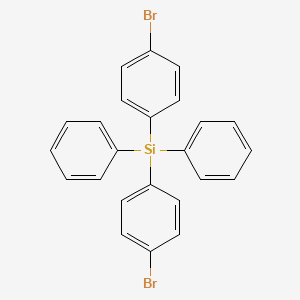


![1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1267817.png)
